molecular formula C16H14N4O2S B2414587 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1786210-68-1

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No. B2414587
M. Wt: 326.37
InChI Key: KOYCPSJXDVNQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide” belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, which are related to the compound , has been reported . The method involves the reaction of (2 Z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Research in medicinal chemistry has led to the development of imidazo[2,1-b]thiazole derivatives with potent anti-tuberculosis activity. These compounds target the QcrB enzyme, demonstrating nanomolar potency against both replicating and drug-resistant Mycobacterium tuberculosis strains while exhibiting low toxicity towards VERO cells. Such findings underscore the potential of imidazo[2,1-b]thiazole scaffolds in anti-tuberculosis drug design, paving the way for novel therapeutic options against tuberculosis, including drug-resistant forms of the disease (Moraski et al., 2016).

Antifungal and Antiviral Applications

The synthesis and evaluation of imidazo[1,2-a]pyridines for antifungal activity represent another area of research. These compounds have been tested against various fungal pathogens, demonstrating moderate antifungal activity. Such studies are critical for identifying new chemical entities that could lead to the development of new antifungal agents, addressing the growing concern of antifungal resistance (Göktaş et al., 2014).

Cytotoxicity and Anticancer Research

The exploration of novel imidazo[2,1-b]thiazole derivatives for their cytotoxic activity against human cancer cell lines highlights the potential of these compounds in cancer therapy. Specifically, certain derivatives have shown promising inhibitory effects against the MDA-MB-231 breast cancer cell line, suggesting a potential role in cancer treatment strategies. This research area is pivotal for the discovery of new anticancer agents with improved efficacy and selectivity (Ding et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of new synthetic methods could also expand the range of available derivatives of this system .

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14-6-5-12(17-14)15(22)18-11-4-2-1-3-10(11)13-9-20-7-8-23-16(20)19-13/h1-4,7-9,12H,5-6H2,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYCPSJXDVNQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.